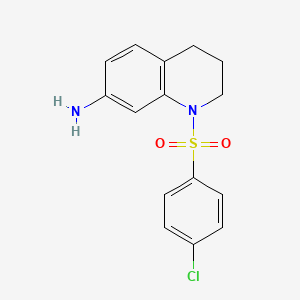![molecular formula C12H13N3O B7793175 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B7793175.png)
3-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline is an organic compound with the molecular formula C12H13N3O It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an aniline moiety connected through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with aniline in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the aniline group. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Applications De Recherche Scientifique
3-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
- 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
- 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Uniqueness
3-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline is unique due to its specific substitution pattern on the pyrimidine ring and the presence of an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPIVQGMGOXAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B7793096.png)

![4-[(3-Chlorophenyl)amino]-2-methylquinolin-6-ol hydrochloride](/img/structure/B7793112.png)
![4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B7793121.png)

![3-[(3-Methylphenyl)sulfamoyl]propanoic acid](/img/structure/B7793131.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7793157.png)






